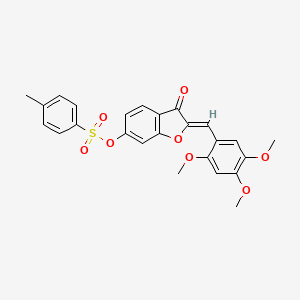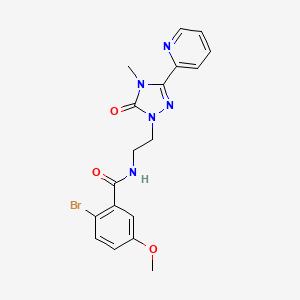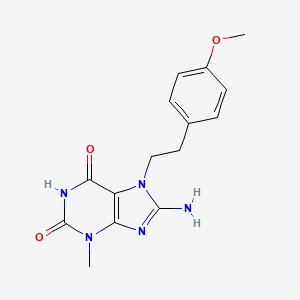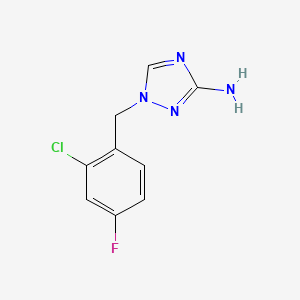![molecular formula C27H17Cl3FN3O3 B2834219 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 477711-12-9](/img/structure/B2834219.png)
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone is a complex organic molecule . It has a molecular formula of C24H18ClFN2O3 and an average mass of 436.863 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a phenyl ring via a methanone group . The phenyl ring is further substituted with a 2-chloro-6-fluorobenzyl group via an ether linkage . Another phenyl ring is attached to the pyrazole ring, which is further substituted with a 2,6-dichlorophenyl-5-methyl-4-isoxazolyl group .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Compounds similar to (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone have been studied for their antimycobacterial activities. For instance, novel pyrazole derivatives have demonstrated effectiveness against isoniazid-resistant Mycobacterium tuberculosis, a major causative agent of tuberculosis (Ali & Yar, 2007).
Antimicrobial Activity
Several compounds with a structure similar to the one have shown significant antimicrobial activities. For instance, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been effective against bacterial strains like Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
Structural Analysis and Molecular Docking
Detailed structural and spectroscopic studies, including molecular docking, have been conducted on similar compounds. These studies provide insights into the molecular structure and potential biological interactions of such compounds (Sivakumar et al., 2021).
Anticancer and Antimicrobial Potential
Some pyrazoline derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer and antimicrobial properties. These studies suggest potential applications in cancer treatment and infection control (Katariya et al., 2021).
Antiviral Activity
Research has also been conducted on pyrazoline derivatives for their potential antiviral activities. Some of these compounds have shown promising results against viruses, which could be relevant for the compound (Ali et al., 2007).
Synthesis and Evaluation in Herbicides
Compounds similar to the one have been synthesized and evaluated for use in herbicides, suggesting potential agricultural applications (Zhou Yu, 2002).
Formulation Development for Pharmacological Evaluation
Research has been done on developing suitable formulations for early toxicology and clinical studies of similar compounds. This includes investigations into preventing precipitation of poorly soluble compounds to increase in vivo exposure (Burton et al., 2012).
Synthesis and Antibacterial Screening
The synthesis and antibacterial screening of related compounds, including pyrazolines, have been performed, demonstrating their potential as antibacterial agents (Kumar et al., 2012).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the potent activity observed for related compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential chemical reactions .
Propiedades
IUPAC Name |
[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17Cl3FN3O3/c1-15-24(26(33-37-15)25-20(29)5-2-6-21(25)30)27(35)34-13-12-23(32-34)16-8-10-17(11-9-16)36-14-18-19(28)4-3-7-22(18)31/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOLJXTYLJKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3C=CC(=N3)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl3FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)
![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)
![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)





![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)
